molecular formula C14H14O2 B3118585 2-Methyl-3-naphthylpropionic acid CAS No. 24026-43-5

2-Methyl-3-naphthylpropionic acid

Cat. No. B3118585
CAS RN: 24026-43-5
M. Wt: 214.26 g/mol
InChI Key: LXZGARSEFLNFFB-UHFFFAOYSA-N
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Description

2-Methyl-3-naphthylpropionic acid (2-M3NPA) is an organic compound that is used in a variety of laboratory experiments. It is a synthetic compound that is derived from the metabolism of the plant-derived compound naphthylacetic acid (NAA). 2-M3NPA has been studied for its potential use in the synthesis of other compounds, as well as its ability to act as a cell signaling molecule.

Scientific Research Applications

  • Asymmetric Synthesis Applications

    • 2-Methyl-3-naphthylpropionic acid is used in asymmetric synthesis processes. For example, the Rh-catalyzed asymmetric hydrogenation of methyl 2-hydroxymethylacrylate, using a chiral 1,2,3,4-tetrahydro-1-naphthylamine-derived ligand, shows high enantioselectivity, crucial in producing chiral compounds for pharmaceuticals and agrochemicals (Qiu et al., 2009).
  • Chiral Resolution in Pharmaceutical Synthesis

    • The compound plays a role in the chiral resolution of secondary alcohols, such as in the production of pheromones or pharmaceutical intermediates. For instance, its use in resolving 2-methyl-4-heptanol, an aggregation pheromone, demonstrates its effectiveness in separating enantiomers (Ichikawa & Ono, 2006).
  • Biochemical and Biotechnology Research

    • In biotechnology and biochemistry, this compound derivatives are used to understand and manipulate biochemical pathways. For example, research on 3-hydroxypropionic acid, a derivative, highlights its value as a platform chemical in bioprocessing, providing insights into metabolic pathways and microbial production (Vidra & Németh, 2017).
  • Chemical Analysis and Separation Techniques

    • The compound is involved in developing analytical methods for determining enantiomeric compositions, such as in the study of microbial media or pharmaceutical analysis. Techniques like high-performance liquid chromatography (HPLC) employ derivatives of this compound for efficient separation and monitoring (Thomason et al., 1997).
  • Environmental Biodegradation Studies

    • Its derivatives are used in studies investigating the biodegradation of pollutants, such as naproxen, a nonsteroidal anti-inflammatory drug. These studies offer insights into environmental remediation and the ecological impact of pharmaceuticals (Aracagök et al., 2017).
  • Material Science and Dyeing Properties

    • Research involving naphthalene derivatives, related to this compound, contributes to material science, particularly in developing dyes and understanding their properties on various substrates. This application is significant in textile and polymer industries (Hosseinnezhad et al., 2017).

properties

IUPAC Name

2-methyl-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGARSEFLNFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 23.7 g (422 mmol) of potassium hydroxide in 50 ml of water was added to 33.2 g (105 mmol) of the compound 1 in 70 ml of ethanol, and the mixture was heated under reflux for 4 hours. After the solvent had been stripped off, the solid residue was taken up in ethyl acetate, water was added and the pH was brought to 1 with hydrochloric acid. The aqueous phase was extracted several times with ethyl acetate. After drying over magnesium sulfate, the combined organic phases were evaporated completely. The residue was stirred with hexane for crystallization. For decarboxylation, the beige-colored solid was heated at 175° C. until the evolution of gas had ended. 21 g (94%) of the product 2 were obtained as a beige-colored solid.
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
compound 1
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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